molecular formula C10H14N4 B13740893 1-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)hydrazine

1-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)hydrazine

Cat. No.: B13740893
M. Wt: 190.25 g/mol
InChI Key: UDOUOELAIOTOQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)hydrazine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a hydrazine substituent, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)hydrazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles like alkyl halides, acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)hydrazine involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

1-(1-methylbenzimidazol-2-yl)ethylhydrazine

InChI

InChI=1S/C10H14N4/c1-7(13-11)10-12-8-5-3-4-6-9(8)14(10)2/h3-7,13H,11H2,1-2H3

InChI Key

UDOUOELAIOTOQA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C)NN

Origin of Product

United States

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